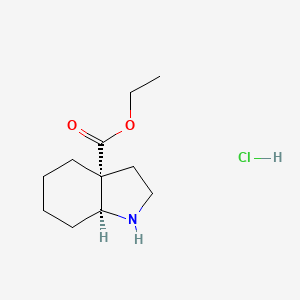

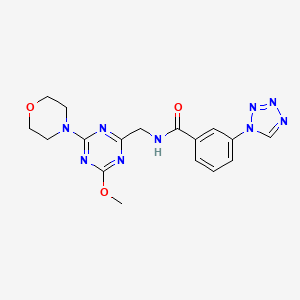

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole, a heterocyclic aromatic organic compound. It contains an ethyl ester group attached to the carboxylate position of the indole .

Synthesis Analysis

The synthesis of similar compounds has been described in patents. For example, a process for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril has been reported . This process starts from (1S, 2S) -2- [ (S) -1- phenylethyl amino] cyclohexyl) methanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis and characterization of some hexahydroisoindolyl benzoic acids and their corresponding ethyl esters by a multicomponent reaction (MCR) between aminobenzoic acids or aminobenzoates, maleic anhydride, and isoprene in the absence of catalysts have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate has a molecular weight of 298.378 Da, a density of 1.1±0.1 g/cm3, a boiling point of 379.7±42.0 °C at 760 mmHg, and a flash point of 183.5±27.9 °C .科学的研究の応用

Synthesis and Functionalization Techniques

Versatile Synthesis Methods

An improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) was developed. This method, based on the formation of a trichloromethyloxazolidinone derivative, allows for diastereoselective α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago et al., 2008).

Methodological Innovations for Derivative Synthesis

Studies have described various methodologies for synthesizing ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives, focusing on enhancing yield, selectivity, and functional group compatibility. For instance, efficient access to N-protected derivatives of octahydroindole-2-carboxylic acid was achieved through HPLC resolution on a chiral column, facilitating the isolation of enantiomerically pure amino acids suitable for peptide synthesis (Sayago et al., 2007).

Biological Activities and Applications

Antimicrobial Activities

Derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate showed significant antibacterial and antifungal activities, highlighting the potential of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives in developing new antimicrobial agents (Faty et al., 2010).

Antitumor Activities

A recent study synthesized ethyl 5-arylpyridopyrimidine-6-carboxylates and evaluated their antitumor activities against the lung cancer A549 cell line. The findings suggest that derivatives of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate could have promising applications in cancer therapy (El-Kalyoubi & Agili, 2020).

Safety and Hazards

The safety data sheet for the compound rac-ethyl (3aR,7aS)-octahydro-1H-indole-3a-carboxylate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H/t9-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXJVBCLVVXKFF-QLSWKGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride](/img/structure/B2807790.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)

![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)

![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)

![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)